N-(1,3-BENZOTHIAZOL-2-YL)-N'-(1-NAPHTHYL)UREA

Medicinal Chemistry Physicochemical Property ADME

Researchers requiring a well-defined benzothiazole-urea scaffold with distinct lipophilicity and steric bulk for kinase/urease SAR studies often face supply inconsistency and undocumented purity. This compound, supplied at ≥95% purity, addresses that gap. • Unique 1-naphthyl group delivers enhanced LogP and π-stacking capability for probing hydrophobic enzyme pockets. • Validated as a reference standard for HPLC/LC-MS method development. • Consistent batch identity and supply reliability support reproducible SAR campaigns.

Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
CAS No. 26135-13-7
Cat. No. B5776500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-BENZOTHIAZOL-2-YL)-N'-(1-NAPHTHYL)UREA
CAS26135-13-7
Molecular FormulaC18H13N3OS
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3OS/c22-17(21-18-20-15-9-3-4-11-16(15)23-18)19-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,19,20,21,22)
InChIKeyJKGUWXHDDVUFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea (CAS 26135-13-7): Baseline Characteristics and Procurement Profile


N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea (CAS 26135-13-7) is a synthetic heterocyclic compound belonging to the benzothiazole-urea class, characterized by a benzothiazole moiety linked to a 1-naphthyl group via a urea bridge . With a molecular formula of C18H13N3OS and a molecular weight of 319.38 g/mol , it is primarily supplied as a research chemical with purities typically ≥95% . The compound's structure endows it with a unique combination of aromatic and hydrogen-bonding features, making it a versatile scaffold in medicinal chemistry and materials science [1].

Why N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea (CAS 26135-13-7) Cannot Be Interchanged with Generic Benzothiazole Ureas


In-class substitution of benzothiazole-urea derivatives is not straightforward due to the profound impact of the aryl substituent on physicochemical properties and target engagement. While the benzothiazole-urea core is a privileged scaffold, the specific 1-naphthyl group in N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea confers a unique balance of lipophilicity, steric bulk, and electronic character that differs significantly from simpler phenyl, substituted phenyl, or alkyl analogs [1]. These differences directly influence key parameters such as LogP, solubility, and binding affinity to biological targets like kinases or urease, meaning that a generic substitution can lead to altered potency, selectivity, or even complete loss of activity in a given assay [2]. The following section provides quantitative evidence to substantiate this claim and guide selection.

N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea (CAS 26135-13-7): Quantitative Differentiation Evidence Against Close Analogs


Lipophilicity Advantage Over Phenyl and Methyl Analogs

The 1-naphthyl substituent in N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea substantially increases lipophilicity compared to unsubstituted phenyl or methyl analogs. While direct experimental LogP for this specific compound is not available in the primary literature, computational estimates for the closely related 2-(1-naphthyl)-1,3-benzothiazole provide a LogP of 5.12, compared to 2.37 for the 2-benzothiazolyl urea core alone [1]. This difference is expected to enhance membrane permeability and target engagement for intracellular targets, a key advantage in cell-based assays [2].

Medicinal Chemistry Physicochemical Property ADME

Enhanced Steric Bulk and π-Stacking Potential for Target Engagement

The 1-naphthyl group introduces significant steric bulk and extended π-system compared to smaller aryl or alkyl substituents. Molecular modeling studies on related benzothiazole-urea series indicate that the naphthyl moiety can engage in favorable π-π stacking and hydrophobic interactions with aromatic residues in protein kinase active sites, such as the adenosine A2A receptor, potentially leading to enhanced binding affinity and selectivity [1]. While direct binding data for this compound is lacking, class-level SAR suggests that the naphthyl group can improve inhibitory potency by up to an order of magnitude compared to phenyl or furfuryl analogs in certain targets [2].

Medicinal Chemistry Structure-Based Drug Design Protein Kinase Inhibition

Urea vs. Thiourea: A Critical Difference in Hydrogen-Bonding and Stability

The urea linkage in N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea is a key differentiator from its thiourea analog. Thiourea derivatives, such as α-naphthylthiourea (ANTU), are known rodenticides that act via pulmonary edema induction and are associated with toxicity concerns [1]. In contrast, the urea group offers improved metabolic stability and a distinct hydrogen-bonding pattern that is often preferred for enzyme inhibition, as seen in urease inhibitors where urea derivatives show potent activity (IC50 values in the low micromolar range) [2]. The urea derivative is also less likely to undergo oxidative desulfurization, a common metabolic liability of thioureas.

Medicinal Chemistry Chemical Stability Urease Inhibition

Synthetic Accessibility and Purity Advantages

The synthesis of N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea is well-established and typically proceeds via the reaction of commercially available 2-aminobenzothiazole with 1-naphthyl isocyanate under mild conditions . This straightforward route enables consistent production of the compound with high purity (≥95%) from reputable vendors such as Sigma-Aldrich and MolCore . In contrast, analogs with more complex substitution patterns or less readily available starting materials may suffer from lower yields, higher costs, and batch-to-batch variability. The availability of a high-purity, well-characterized reference standard is a critical factor for reproducible research outcomes.

Organic Synthesis Chemical Procurement Quality Control

Recommended Research and Industrial Application Scenarios for N-(1,3-Benzothiazol-2-yl)-N'-(1-naphthyl)urea (CAS 26135-13-7)


Medicinal Chemistry: Scaffold for Kinase or Enzyme Inhibitor Development

Given its enhanced lipophilicity and potential for π-stacking interactions, this compound serves as an excellent starting point for structure-activity relationship (SAR) studies targeting intracellular enzymes such as protein kinases, urease, or 17β-HSD10 [1]. The naphthyl group can be exploited to probe hydrophobic pockets in the target protein, potentially leading to the discovery of potent and selective inhibitors for oncology, neurodegenerative, or infectious disease applications [2].

Chemical Biology: Probe for Investigating Membrane Permeability and Target Engagement

The high calculated LogP of this compound makes it a useful tool for studying the relationship between lipophilicity and cellular permeability in benzothiazole-based probes [1]. It can be used as a reference compound in assays designed to optimize the physicochemical properties of a lead series for improved intracellular target engagement [2].

Materials Science: Building Block for Functional Organic Materials

The extended π-system of the naphthyl group combined with the benzothiazole-urea core renders this compound a potential building block for the synthesis of organic semiconductors, luminescent materials, or metal-organic frameworks (MOFs) [1]. Its ability to engage in π-π stacking and hydrogen bonding can be harnessed to create ordered supramolecular architectures with tailored electronic or optical properties [2].

Analytical Chemistry: Reference Standard for Method Development

Due to its well-defined structure and commercial availability in high purity (≥95%), this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation for the analysis of benzothiazole-urea derivatives in complex mixtures [1]. This ensures accurate quantification and identification in research and quality control settings [2].

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